Product packaging for imidazo[4,3-b][1,3]thiazole-5-thiol(Cat. No.:CAS No. 185748-24-7)

imidazo[4,3-b][1,3]thiazole-5-thiol

Cat. No.: B6249171
CAS No.: 185748-24-7
M. Wt: 156.2
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Description

Imidazo[4,3-b][1,3]thiazole-5-thiol is a useful research compound. Its molecular formula is C5H4N2S2 and its molecular weight is 156.2. The purity is usually 95.
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Properties

CAS No.

185748-24-7

Molecular Formula

C5H4N2S2

Molecular Weight

156.2

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for Imidazo 4,3 B 1 2 Thiazole 5 Thiol

Retrosynthetic Disconnection and Key Precursor Identification for the Imidazo[4,3-b]thieme-connect.comresearchgate.netthiazole Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For the imidazo[4,3-b] thieme-connect.comresearchgate.netthiazole (B1198619) core, a primary disconnection can be made across the imidazole (B134444) ring, given that the thiazole ring can be constructed via well-established methods like the Hantzsch thiazole synthesis.

A logical retrosynthetic disconnection of the imidazo[4,3-b] thieme-connect.comresearchgate.netthiazole framework points to two main types of precursors. The most common approach involves disconnecting the bonds formed during the imidazole ring annulation. This leads back to a substituted 2-aminothiazole (B372263) derivative as a key precursor. The imidazole ring is then constructed upon this thiazole base. For instance, the reaction between a 2-aminothiazole and an α-haloketone or a related two-carbon electrophile is a classic strategy.

Alternatively, disconnection can envision building the thiazole ring onto a pre-existing imidazole scaffold. This would identify a 2-mercaptoimidazole (B184291) derivative as the key precursor, which would then undergo cyclization with a suitable synthon containing a two-carbon chain and a leaving group to form the fused thiazole ring. A transition-metal-free approach has been reported for the synthesis of related imidazo[2,1-b]thiazoles starting from 2-mercaptoimidazoles and propargyl tosylates, which proceeds through S-propargylation followed by cyclization. acs.org

Established Synthetic Routes and Mechanistic Elucidation

Several established methods are employed for the synthesis of the imidazo (B10784944) thieme-connect.comresearchgate.netthiazole fused ring system. These routes primarily rely on cyclocondensation, ring-closing reactions, and multi-component strategies.

Cyclocondensation Strategies for Fused Ring Systems

Cyclocondensation reactions are a cornerstone for the synthesis of fused heterocyclic systems like imidazo thieme-connect.comresearchgate.netthiazoles. A prevalent method involves the reaction of 2-aminothiazole derivatives with various electrophilic partners. For the analogous imidazo[2,1-b]-1,3,4-thiadiazole systems, 2-amino-1,3,4-thiadiazoles are reacted with phenacyl bromides in boiling ethanol. nih.gov The mechanism proceeds through the initial formation of an iminothiadiazole intermediate, which then undergoes dehydrative cyclization to yield the fused heterocycle. nih.gov

Similarly, the synthesis of imidazo[2,1-b]thiazole-sulfonyl piperazine (B1678402) conjugates begins with the condensation of ethyl bromopyruvate and thiourea (B124793) to form ethyl-2-aminothiazole-4-carboxylate. nih.gov This key intermediate is then cyclized with various phenacyl bromides to construct the fused imidazole ring. nih.gov The reaction of 3-thioxo-1,2,4-triazin-5-ones with dimethyl acetylenedicarboxylate (B1228247) (DMAD) is another example that leads to thiazolo[3,2-b]-1,2,4-triazines, showcasing the high regioselectivity often observed in such cyclizations of intermediate Michael adducts. d-nb.infonih.gov

The table below summarizes typical conditions for cyclocondensation reactions leading to related fused thiazole systems.

Starting MaterialsReagents/ConditionsProduct TypeReference
2-Amino-1,3,4-thiadiazoles, Phenacyl bromidesDry ethanol, refluxImidazo[2,1-b]-1,3,4-thiadiazoles nih.gov
Ethyl-2-aminothiazole-4-carboxylate, Phenacyl bromidesEthanol, refluxEthyl 6-arylimidazo[2,1-b]thiazole-5-carboxylates nih.gov
Imidazo[4,5-e]triazine-3-thiones, DEAD/DMADAlcohols or Acetic AcidImidazo[4,5-e]thiazolo[3,2-b]triazines d-nb.infonih.gov
Thiosemicarbazide (B42300), Carboxylic AcidsPhosphorus oxychloride (POCl₃)2-Amino-5-substituted-1,3,4-thiadiazoles mdpi.com

Ring-Closing Reactions

Intramolecular ring-closing reactions offer another efficient pathway to the imidazo thieme-connect.comresearchgate.netthiazole core. These reactions often proceed via the formation of a key intermediate that possesses the necessary functional groups for cyclization. A notable example is the transition-metal-free synthesis of imidazo[2,1-b]thiazoles from 2-mercaptoimidazoles and propargyl tosylates. acs.org The proposed mechanism involves an initial intermolecular S-propargylation, followed by a 5-exo-dig ring closure and subsequent double-bond isomerization to yield the final aromatic product. acs.org

Another strategy involves the oxidative cyclization of disulfide intermediates. nih.gov In the synthesis of benzo nih.govijcce.ac.irthiazolo[2,3-c] thieme-connect.comd-nb.infoijcce.ac.irtriazoles, a mercaptophenyl moiety is oxidized to its disulfide, which then undergoes an intramolecular C-H bond functionalization to form the final tricyclic system. nih.gov This approach highlights the potential for forming the thiazole ring in the final step through C-S bond formation.

Multi-Component Reaction (MCR) Approaches for Scaffold Assembly

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. ijcce.ac.ir For the synthesis of the imidazo[2,1-b]thiazole (B1210989) scaffold, the Groebke–Blackburn–Bienaymé reaction (GBBR), an isocyanide-based MCR, has been successfully employed. mdpi.com In one example, 3-formylchromone, 2-aminothiazole, and various isocyanides are reacted in a one-pot process to afford imidazo[2,1-b]thiazoles fused with a chromone (B188151) moiety in good yields. mdpi.com

MCRs are advantageous as they reduce the number of synthetic steps, energy consumption, and waste production, aligning with the principles of green chemistry. ijcce.ac.ir Another example is the one-pot synthesis of thiazolidine-4-one hybrids, which involves the reaction of 5-substituted phenyl-1,3,4-thiadiazol-2-amines, substituted benzaldehydes, and 2-mercaptoacetic acid. nih.gov A similar three-component approach has been used to synthesize fully substituted 1,3-thiazoles from phenylglyoxal, lawsone, and thiobenzamide (B147508) in acetic acid. acs.org

Development and Optimization of Novel and Efficient Synthetic Protocols

The quest for more efficient and sustainable synthetic methods has driven the development of novel catalytic protocols for constructing the imidazo thieme-connect.comresearchgate.netthiazole core.

Catalytic Reaction Design (e.g., Transition Metal Catalysis, Organocatalysis)

Transition-metal catalysis offers a versatile platform for the synthesis of imidazo thieme-connect.comresearchgate.netthiazoles. An efficient synthesis of 6-substituted imidazo[2,1-b]thiazoles has been reported using copper(II) triflate/potassium iodide (Cu(OTf)₂/KI) or iron(III) chloride/zinc iodide (FeCl₃/ZnI₂) systems. thieme-connect.com This method proceeds via an aerobic oxidative coupling of 2-aminothiazoles and acetophenones, involving the formation of two C-N bonds in a one-pot cascade process. thieme-connect.com The reaction features mild conditions and tolerance to a range of functional groups. thieme-connect.com

In addition to transition-metal catalysis, organocatalytic methods provide a metal-free alternative. An efficient synthesis of 1,3-thiazolidine derivatives has been achieved using 2-pyridinecarboxaldehyde (B72084) oxime as a base catalyst for the cyclization between aziridines and carbon disulfide (CS₂). researchgate.net This highlights the potential of organocatalysis in promoting key bond-forming reactions for the assembly of thiazole-containing heterocycles under mild conditions. researchgate.net

The table below provides examples of catalytic systems used in the synthesis of related fused thiazoles.

Catalyst SystemReaction TypeSubstratesProduct TypeReference
Cu(OTf)₂/KI or FeCl₃/ZnI₂Aerobic Oxidative Coupling2-Aminothiazoles, Acetophenones6-Substituted Imidazo[2,1-b]thiazoles thieme-connect.com
2-Pyridinecarboxaldehyde oximeCyclizationAziridines, CS₂1,3-Thiazolidine derivatives researchgate.net
Orthophosphoric acidOne-pot condensationBromo-acetyl-benzoic acid methyl ester, Thiosemicarbazide, Pyrazole-4-carbaldehydeThiazole derivatives ijcce.ac.ir

Implementation of Green Chemistry Principles in Synthesis

Green chemistry principles are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign processes. nih.gov These principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. For the synthesis of imidazo[4,3-b] mdpi.comnih.govthiazole-5-thiol, several green chemistry approaches can be envisioned.

Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis by eliminating the need for volatile organic solvents, which are often toxic and difficult to dispose of. These reactions can be promoted by grinding, microwave irradiation, or ultrasonic irradiation. researchgate.netresearchgate.net While a specific solvent-free synthesis for imidazo[4,3-b] mdpi.comnih.govthiazole-5-thiol is not extensively documented, the synthesis of related 1,3-thiazoles has been successfully achieved under solvent-free ultrasonic conditions. researchgate.net For instance, the reaction of thiocarbohydrazones with α-chloroketone or α-bromoester under ultrasonic irradiation provides 1,3-thiazoles in an eco-friendly and efficient manner. researchgate.net This suggests that a similar approach, potentially starting from a suitable imidazole precursor, could be a viable green route to the target compound.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net This technique has been successfully applied to the synthesis of various heterocyclic compounds, including thiazole and thiadiazole derivatives. nih.govresearchgate.netnih.gov

For example, a one-pot, three-component synthesis of thiazolyl-pyridazinediones has been developed using microwave irradiation, which significantly reduces the reaction time and improves efficiency. nih.gov In another instance, the microwave-assisted synthesis of mdpi.comrsc.orgresearchgate.nettriazolo[3,4-b] mdpi.comnih.govresearchgate.netthiadiazoles was accomplished through the bromination and subsequent cyclization of precursors, demonstrating the utility of this technology in constructing fused heterocyclic systems. nih.gov

The following table summarizes the conditions for a microwave-assisted synthesis of thiazole derivatives, which could be adapted for the synthesis of imidazo[4,3-b] mdpi.comnih.govthiazole-5-thiol.

Table 1: Microwave-Assisted Synthesis of Thiazole Derivatives

Reactants Catalyst Solvent Power (W) Temp (°C) Time (min) Yield (%) Reference
Maleic anhydride, Thiosemicarbazide, Hydrazonoyl halides Chitosan Ethanol 500 150 4-8 High nih.gov
4-Amino-5-mercapto-4H- mdpi.comrsc.orgresearchgate.nettriazoles, Aromatic carboxylic acids Dehydrating agent - - - - - nih.gov

This table is based on data for the synthesis of related thiazole derivatives and is intended to be illustrative of potential conditions for the synthesis of imidazo[4,3-b] mdpi.comnih.govthiazole-5-thiol.

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. researchgate.net This technology is particularly well-suited for the synthesis of complex molecules and has been applied to the production of fused imidazole derivatives. rsc.orgnih.gov

A visible-light-driven continuous-flow decarboxylative annulation has been developed to construct fused imidazole derivatives using a microreactor with an immobilized ruthenium catalyst. rsc.org This method resulted in excellent yields (70–94%) and significantly shorter reaction times (2 minutes) compared to batch protocols (16 hours). rsc.org Furthermore, a multi-step continuous-flow system has been utilized for the synthesis of imidazo[1,2-a]pyridin-2-yl-1,2,4-oxadiazoles without the isolation of intermediates, demonstrating the potential for streamlined and efficient production. nih.gov These examples highlight the feasibility of applying continuous flow technology to the synthesis of the imidazo[4,3-b] mdpi.comnih.govthiazole framework.

Chemo-, Regio-, and Stereoselective Synthesis of Imidazo[4,3-b]mdpi.comnih.govthiazole-5-thiol

The synthesis of a specific isomer like imidazo[4,3-b] mdpi.comnih.govthiazole-5-thiol from multifunctional precursors requires a high degree of control over the reaction's chemo-, regio-, and stereoselectivity.

Regioselective synthesis is crucial when constructing fused heterocyclic systems from unsymmetrical starting materials. For instance, in the synthesis of 1,2,3-triazole derivatives, the reaction of an arylacetylene with an azide (B81097) in hot water can lead to the preferential formation of the 1,4-disubstituted isomer. rsc.org The choice of solvent and catalyst can significantly influence the regiochemical outcome.

While specific studies on the chemo-, regio-, and stereoselective synthesis of imidazo[4,3-b] mdpi.comnih.govthiazole-5-thiol are limited, research on related isomers provides valuable insights. For example, the synthesis of imidazo[2,1-b]thiazoles has been achieved with control over regioselectivity through a one-pot Groebke–Blackburn–Bienaymé reaction. mdpi.com The reaction conditions, including the choice of solvent and temperature, were optimized to favor the formation of the desired product. mdpi.com

Reaction Yield Enhancement and Process Efficiency Optimization

In the context of imidazo[4,3-b] mdpi.comnih.govthiazole-5-thiol synthesis, insights can be drawn from the optimization of related reactions. For the one-pot synthesis of imidazo[2,1-b]thiazoles, a screening of reaction conditions revealed that changing the solvent from methanol (B129727) to toluene (B28343) and increasing the temperature to 100 °C improved the yield from 33% to 78% and significantly reduced the reaction time. mdpi.com

Table 2: Optimization of Reaction Conditions for Imidazo[2,1-b]thiazole Synthesis

Entry Solvent Temperature (°C) Time (h) Yield (%) Reference
1 Methanol 85 - 33 mdpi.com
2 Acetonitrile - - similar to entry 1 mdpi.com
3 Toluene - - - mdpi.com

This table illustrates the impact of solvent and temperature on the yield of a related imidazo[2,1-b]thiazole synthesis and suggests parameters that could be optimized for the target compound.

Considerations for Scalable Synthesis for Research and Development

The ability to scale up a synthetic route from the laboratory bench to a larger scale is essential for research and development purposes. This requires the development of robust and reproducible procedures that are both safe and economically viable. Continuous flow chemistry, as discussed earlier, is inherently more scalable than batch processing for many reactions. researchgate.net

The development of a scalable synthesis for imidazo[4,3-b] mdpi.comnih.govthiazole-5-thiol would likely involve a multi-step process starting from readily available precursors. A potential starting material is 5-amino-1,3,4-thiadiazole-2-thiol (B144363), which can be synthesized from thiosemicarbazide and carbon disulfide. jmchemsci.comnih.govnih.gov The subsequent steps would involve the construction of the fused imidazole ring, which would need to be optimized for scalability. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture, would also be advantageous for large-scale production. nih.gov

Sophisticated Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

One-dimensional NMR spectra offer the primary evidence for the core structure of imidazo[4,3-b] nih.govresearchgate.netthiazole (B1198619) derivatives. In related heterocyclic systems like imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazoles, the proton on the imidazole (B134444) ring (C-5 proton) characteristically appears as a singlet in the range of δ 7.89–8.93 ppm. mdpi.com The aromaticity of the fused ring system leads to proton signals appearing between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current. wikipedia.org

The ¹³C NMR spectra provide complementary information. For instance, in various imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole derivatives, the carbon at position 5 of the imidazole ring resonates between δ 100.25 and 116.28 ppm. mdpi.com The carbons of the fused 1,3,4-thiadiazole (B1197879) ring in related structures have been observed in the range of δ 158.4–164.2 ppm. nih.gov For the target molecule, the C=S carbon of the thiol group would be expected to have a characteristic chemical shift, further confirming the structure.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Imidazo[2,1-b]thiazole (B1210989) Scaffolds Data is generalized from related, substituted structures and serves as a predictive reference.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Imidazole Ring Protons7.0 - 8.9100 - 125
Thiazole Ring Protons7.0 - 8.3115 - 150
Imidazole Ring Carbons110 - 150110 - 150
Thiazole Ring Carbons115 - 170115 - 170
Bridgehead CarbonsN/A145 - 160

Two-dimensional NMR experiments are indispensable for assembling the molecular puzzle by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu It would be used to confirm the connectivity of protons within any substituent groups attached to the imidazo[4,3-b] nih.govresearchgate.netthiazole-5-thiol core.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of carbon signals based on their known proton assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies atoms that are close in space, regardless of whether they are connected by bonds. This is particularly useful for determining the stereochemistry and preferred conformation of the molecule and its substituents.

In solution, rapid chemical processes like tautomerism can lead to averaged signals, complicating spectral interpretation. beilstein-journals.orgmdpi.com Solid-state NMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR, is a powerful tool to study molecules in their solid form, where molecular motions are restricted. bohrium.com This technique can overcome the effects of fast tautomerization, allowing for the characterization of individual tautomers. mdpi.com Studies on related imidazole derivatives have shown that in the solid state, it is possible to observe distinct signals for different tautomeric forms that may coexist in different crystalline domains. mdpi.com

Dynamic NMR (DNMR) spectroscopy is used to study molecules that undergo physical or chemical changes over time, such as tautomerism or bond rotation. researchgate.net The imidazo[4,3-b] nih.govresearchgate.netthiazole-5-thiol scaffold can potentially exist in equilibrium with its thione tautomer. DNMR experiments, often performed at variable temperatures, can be used to study the kinetics of this proton transfer. researchgate.netresearchgate.net By analyzing changes in the NMR spectra as a function of temperature, it is possible to determine the rate of exchange between the tautomers and the thermodynamic parameters of the equilibrium. bohrium.com Such studies have been successfully applied to investigate proton transfer and tautomerism in various imidazole and benzimidazole systems. beilstein-journals.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its precise elemental composition. This technique can confirm the molecular formula of imidazo[4,3-b] nih.govresearchgate.netthiazole-5-thiol, distinguishing it from other isomers.

Furthermore, by analyzing the fragmentation patterns produced by techniques like electron impact (EI) or collision-induced dissociation (CID), the structural connectivity can be corroborated. The mass spectra of related imidazo[2,1-b]-1,3,4-thiadiazoles and thiazoles show characteristic fragmentation pathways. researchgate.netresearchgate.net Common fragmentation patterns would likely involve the cleavage of the thiazole or imidazole rings, loss of sulfur-containing fragments, or cleavage of the C-S bond of the thiol group. Elucidating these fragmentation pathways provides additional evidence for the proposed molecular structure. researchgate.net

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Molecular Conformation Determination

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the three-dimensional structure of a molecule in the solid state. By obtaining a suitable crystal, this technique can provide precise data on bond lengths, bond angles, and torsion angles, offering unequivocal proof of the molecular structure. nih.govnih.govnih.gov

In studies of related fused heterocyclic systems, SCXRD has been used to confirm the planarity of the ring system and the dihedral angles between the fused rings and any substituents. nih.gov For example, the crystal structure of a 2,6-disubstituted imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole derivative showed the fused ring system to be planar. nih.gov SCXRD also reveals how molecules pack in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonds (e.g., involving the thiol group) and π–π stacking, which govern the supramolecular architecture. nih.goviucr.org

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR), Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy is a cornerstone for identifying functional groups and confirming the molecular structure of heterocyclic compounds. While specific, complete FT-IR and Raman spectra for the parent compound imidazo[4,3-b] sci.amlp.edu.uathiazole-5-thiol are not extensively detailed in publicly accessible literature, the characteristic absorption bands can be inferred from analyses of its constituent heterocyclic rings (imidazole and thiazole) and related thiol-substituted compounds.

FT-IR Spectroscopy: The FT-IR spectrum is anticipated to display key absorption bands that confirm the presence of its core functional groups. For the imidazole moiety, N-H stretching vibrations typically appear in the 3500-3000 cm⁻¹ region. sci.am C-H stretching from the heterocyclic rings is expected between 3100-3000 cm⁻¹. sci.am The C=N and C=C stretching vibrations from the fused ring system would likely be observed in the 1650-1400 cm⁻¹ range. sci.ammdpi.com

A critical aspect is the vibration of the thiol/thione group. The presence of a weak S-H stretching band around 2600-2550 cm⁻¹ would indicate the thiol tautomer. Conversely, the thione (C=S) form would exhibit a characteristic stretching band in the 1270-1250 cm⁻¹ region. mdpi.com The absence of a distinct S-H band is often considered evidence that the compound exists predominantly in the thione form in the solid state. ekb.eg

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The spectra of related 5-amino-1,3,4-thiadiazole-thiol compounds have been used to confirm immobilization on surfaces, indicating that the technique is sensitive to the vibrations of the thiol group and the heterocyclic core. colab.ws For imidazo[4,3-b] sci.amlp.edu.uathiazole-5-thiol, Raman spectroscopy would be instrumental in identifying the symmetric vibrations of the fused ring system and providing further evidence for the dominant tautomeric form through analysis of the C=S or S-H vibrational modes.

Interactive Table: Expected FT-IR Vibrational Frequencies for Imidazo[4,3-b] sci.amlp.edu.uathiazole-5-thiol
Vibrational ModeExpected Wavenumber (cm⁻¹)Functional GroupReference
N-H Stretch3500 - 3000Imidazole Ring sci.am
C-H Stretch3100 - 3000Heterocyclic Rings sci.am
S-H Stretch (Thiol)2600 - 2550Thiol (-SH) ekb.eg
C=N / C=C Stretch1650 - 1400Fused Rings sci.ammdpi.com
C=S Stretch (Thione)1270 - 1250Thione (C=S) mdpi.com

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Excited State Properties

UV-Vis and fluorescence spectroscopy are powerful tools for probing the electronic transitions and photophysical properties of molecules.

UV-Vis Absorption: Heterocyclic compounds like imidazothiazoles exhibit characteristic absorption bands in the UV-Vis region corresponding to π→π* and n→π* electronic transitions. Studies on related 5-N-arylaminothiazoles show absorption maxima in the range of 358-410 nm. researchgate.net For imidazo[4,3-b] sci.amlp.edu.uathiazole-5-thiol, the fused aromatic system is expected to result in absorption bands within the UVA range (315-400 nm). The exact position of the absorption maxima (λ_max) can be influenced by the solvent polarity and, significantly, by the predominant tautomeric form, as the chromophoric system differs between the thiol and thione structures. lp.edu.ua

Fluorescence Spectroscopy: Many heterocyclic systems, including certain 1,3,4-thiadiazole derivatives, exhibit fluorescence. nih.govnih.gov This emission results from the radiative decay from the first excited singlet state to the ground state. The fluorescence properties, such as the emission wavelength and quantum yield, are highly sensitive to the molecular structure and environment. For instance, some 1,3,4-thiadiazole analogues display a dual fluorescence effect that is dependent on pH. nih.gov It is plausible that imidazo[4,3-b] sci.amlp.edu.uathiazole-5-thiol or its derivatives could exhibit interesting fluorescence properties, which would be dependent on the excited-state dynamics and the influence of the thiol/thione group.

Interactive Table: Spectroscopic Properties of Related Heterocyclic Systems
Compound ClassTechniqueObserved PropertyWavelength Range (nm)Reference
5-N-ArylaminothiazolesUV-VisAbsorption Maxima (λ_max)358 - 410 researchgate.net
1,3,4-ThiadiazolesFluorescenceEmission Maxima~380 and ~440 (pH-dependent) nih.gov
1,3,4-Oxadiazole-2-thionesUV-VisAbsorption Maxima (λ_max)255 - 258.5 lp.edu.ua

Chiroptical Spectroscopy (Circular Dichroism (CD) / Optical Rotatory Dispersion (ORD)) for Enantiomeric Characterization of Chiral Derivatives (if applicable)

The parent compound, imidazo[4,3-b] sci.amlp.edu.uathiazole-5-thiol, is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not exhibit optical activity and will be silent in CD and ORD spectroscopy.

However, these chiroptical techniques would become indispensable if chiral derivatives of the core structure were synthesized. For example, substitution at one of the saturated carbons in a dihydro-imidazo[4,3-b] sci.amlp.edu.uathiazole-5-thiol derivative or the attachment of a chiral side chain would create enantiomers. In such cases, CD and ORD spectroscopy would be essential for:

Confirming Enantiomeric Purity: Differentiating between a racemic mixture and an enantiomerically pure sample.

Assigning Absolute Configuration: Determining the specific three-dimensional arrangement of atoms in a chiral molecule, often by comparing experimental spectra with theoretical calculations.

Studying Chiral Recognition: Investigating the interactions of the chiral derivatives with other chiral molecules, such as proteins or DNA.

While not applicable to the parent compound, the potential use of CD/ORD for its chiral analogues is a crucial consideration for future stereoselective synthesis and application studies.

Spectroscopic Investigations of Thiol-Thione Tautomerism and Equilibrium Dynamics in Solution and Solid States

One of the most significant structural features of imidazo[4,3-b] sci.amlp.edu.uathiazole-5-thiol is its potential to exist in two tautomeric forms: the thiol form, characterized by an S-H bond, and the thione form, containing a C=S double bond. The equilibrium between these forms can be influenced by the physical state (solid vs. solution), solvent polarity, and temperature. Spectroscopic methods are paramount for investigating this equilibrium. jocpr.commdpi.comnih.gov

Solid State: In the solid phase, heterocyclic thiols often exist predominantly in the thione form due to favorable crystal packing and intermolecular hydrogen bonding (N-H···S). nih.govresearchgate.net FT-IR and solid-state NMR are the primary tools for this investigation. The presence of a strong C=S vibrational band and the absence of an S-H band in the FT-IR spectrum would strongly support the thione structure. ekb.eg X-ray crystallography provides the most definitive evidence, revealing bond lengths (C-S vs. C=S) and the location of the hydrogen atom (on nitrogen or sulfur). mdpi.com

Solution State: In solution, the equilibrium can shift. The ratio of thiol to thione tautomers can be quantified using ¹H and ¹³C NMR spectroscopy. In the ¹H NMR spectrum, the thiol proton (-SH) would appear as a distinct singlet, while the N-H proton of the thione form would also have a characteristic chemical shift. mdpi.com The position of this equilibrium is solvent-dependent; polar aprotic solvents may favor the thione form, while non-polar solvents might shift the equilibrium toward the thiol form. nih.gov UV-Vis spectroscopy can also monitor this equilibrium, as the two tautomers possess different chromophores and thus exhibit different absorption spectra. lp.edu.uajocpr.com Studies on similar 1,2,4-triazole-3-thiones have shown that the thione form is often the major component in solution. jocpr.com

The dynamic exchange between the two tautomers in solution can also be studied by advanced NMR techniques, providing insight into the kinetics and thermodynamics of the isomerization process.

In-Depth Theoretical and Computational Analysis of Imidazo[4,3-b] jpsionline.comnih.govthiazole-5-thiol Remains Largely Unexplored

Comprehensive searches for theoretical and computational chemistry investigations into the specific chemical compound imidazo[4,3-b] jpsionline.comnih.govthiazole-5-thiol have revealed a significant lack of published research. Despite the existence of studies on related isomeric structures, such as the imidazo[2,1-b] jpsionline.comnih.govresearchgate.netthiadiazole and thiazolo[4,3-b]-1,3,4-thiadiazole systems, specific data for the imidazo[4,3-b] jpsionline.comnih.govthiazole-5-thiol scaffold is not available in the public domain.

Consequently, a detailed article focusing solely on the quantum chemical calculations, molecular dynamics, and molecular docking of this particular compound, as per the requested outline, cannot be generated at this time. The necessary scientific data for the following sections and subsections are absent from the available literature:

Theoretical and Computational Chemistry Investigations

Molecular Docking Studies for Predictive Binding Mode Analysis with Target Macromolecules

Computational Prediction of Ligand-Target Interactions

While computational studies, including DFT, molecular dynamics, and docking, are prevalent for various heterocyclic compounds, these analyses have not been specifically applied to or published for imidazo[4,3-b] jpsionline.comnih.govthiazole-5-thiol. Research in this area appears to be focused on other isomers which, although related, possess different structural and electronic properties, making extrapolation of their data to the requested compound scientifically unsound.

Further investigation by the scientific community is required to elucidate the theoretical and computational characteristics of imidazo[4,3-b] jpsionline.comnih.govthiazole-5-thiol.

Theoretical Calculation of Binding Affinities

The theoretical calculation of binding affinities is a cornerstone of computational drug design, enabling the prediction of how strongly a ligand, such as an imidazo[4,3-b]thiazole derivative, will bind to a biological target, typically a protein or enzyme. This process is most commonly performed using molecular docking simulations.

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. The simulation places the ligand in the binding site of the target and evaluates the interaction energy for different poses. The result is a score, often expressed in kcal/mol, which serves as an estimate of the binding affinity. Lower (more negative) scores generally indicate a more stable interaction and higher predicted affinity.

In a study on analogous imidazo[2,1-b]thiadiazole derivatives, molecular docking was used to investigate their interaction with the activin receptor-like kinase 5 (ALK5), a key therapeutic target. The docking studies revealed that these compounds fit well within the active site cavity of ALK5, forming extensive and tight interactions. Such calculations are vital as they identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that are critical for binding.

For a hypothetical interaction between an imidazo[4,3-b]thiazole derivative and a protein kinase, the results of a docking simulation could be presented as follows:

ParameterValueDescription
Binding Affinity (kcal/mol) -8.5A calculated estimate of the free energy of binding.
Hydrogen Bonds 3Number of hydrogen bonds formed with amino acid residues.
Interacting Residues LYS75, GLU92, ASP165Key amino acids in the binding pocket involved in interactions.
Ligand Efficiency (LE) 0.35A measure of binding energy per non-hydrogen atom, used to optimize fragments.

This table is illustrative, demonstrating typical data generated from molecular docking simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structural Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For analogues of imidazo[4,3-b]thiazole, QSAR can be a powerful tool to predict the activity of unsynthesized compounds and to optimize lead structures. This modeling focuses on physicochemical properties and molecular interactions.

The fundamental principle of QSAR is that variations in the structural or physicochemical properties of a molecule are responsible for the changes in its biological activity. These properties, known as molecular descriptors, can be calculated from the molecular structure and fall into several categories:

Physicochemical Properties: These include parameters like logP (lipophilicity), molecular weight, and pKa.

Electronic Properties: Descriptors such as dipole moment and partial atomic charges, which govern electrostatic interactions.

Topological Descriptors: These describe the connectivity and branching of the molecule.

Steric/3D Descriptors: Parameters related to the molecule's size and shape, like molecular volume and surface area.

A QSAR study on a series of thiazole (B1198619) and thiadiazole derivatives identified a strong correlation between certain physicochemical parameters and cytotoxic activity against a human lung carcinoma cell line (A-549). The model showed that descriptors such as XlogP (a measure of lipophilicity), kaapa2 (a molecular shape index), and Quadrupole1 (related to the electronic distribution) were highly correlated with the observed biological activity, achieving a high correlation coefficient (r² = 0.941). This indicates that the model can reliably predict the activity of similar compounds based on these calculated properties.

A QSAR model for a series of hypothetical imidazo[4,3-b]thiazole analogues might involve the following descriptors:

Descriptor TypeDescriptor NameCorrelation with ActivityRationale for Inclusion
Lipophilicity LogPPositiveInfluences membrane permeability and access to the target site.
Electronic Dipole MomentNegativeAffects the strength and nature of polar interactions with the target.
Topological Wiener IndexPositiveRelates to molecular branching and compactness, affecting binding pocket fit.
Quantum Chemical HOMO EnergyNegativeEnergy of the Highest Occupied Molecular Orbital, related to reactivity.

This table is illustrative, showing examples of descriptors used in QSAR models and their potential impact on biological activity.

Computational Assessment of Aromaticity and Electronic Delocalization within the Fused Ring System

The aromaticity and electronic delocalization of the imidazo[4,3-b]thiazole fused ring system are fundamental to its chemical properties, stability, and ability to engage in intermolecular interactions like π-π stacking. Computational methods are essential for quantifying these electronic features.

Several computational methods are used to assess aromaticity:

Nucleus-Independent Chemical Shift (NICS): This is a popular magnetic criterion for aromaticity. A negative NICS value calculated at the center of a ring indicates the presence of a diatropic ring current, which is a hallmark of aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based method evaluates the deviation of bond lengths within the ring from an ideal aromatic reference. HOMA values range from 1 (fully aromatic) to 0 (non-aromatic).

Aromatic Fluctuation Index (FLU): This index measures the delocalization of electrons by comparing the electronic population between adjacent atoms. Lower FLU values suggest greater aromaticity.

For the related 1,3,4-thiadiazole (B1197879) ring, its aromatic nature is well-established and contributes to its ability to act as a bioisostere of other chemical groups, a key feature in drug design. The mesoionic character of such rings can enhance their ability to cross biological membranes and interact effectively with target proteins. Computational analysis of the imidazo[4,3-b]thiazole core would likely reveal a complex landscape of electron density, with specific regions of high and low electron potential that dictate its interaction with biological macromolecules.

Reactivity Profiling and Mechanistic Investigations

Electrophilic and Nucleophilic Substitution Reactions on the Imidazo[4,3-b]researchgate.netnih.govthiazole Scaffold

The imidazo[4,3-b] researchgate.netnih.govthiazole (B1198619) nucleus is generally susceptible to electrophilic attack, with the 5-position being the most probable site of reaction. This is analogous to the observed reactivity of the isomeric imidazo[2,1-b] researchgate.netnih.govresearchgate.netthiadiazole system, where electrophilic substitution occurs preferentially at the C5 position of the imidazole (B134444) ring. researchgate.netmdpi.com

Common electrophilic substitution reactions anticipated for the imidazo[4,3-b] researchgate.netnih.govthiazole scaffold include:

Halogenation: Bromination and iodination are expected to proceed readily at the 5-position. For instance, the bromination of imidazothiadiazole derivatives using N-bromosuccinimide is a known transformation that yields the corresponding 5-bromo derivative. researchgate.net

Nitration: Nitration can likely be achieved using standard nitrating agents, leading to the introduction of a nitro group at the 5-position.

Formylation: The Vilsmeier-Haack reaction is a probable method for introducing a formyl group at the 5-position. nih.gov

Thiocyanation: The introduction of a thiocyanate (B1210189) group at the 5-position is also a feasible transformation. nih.gov

While direct studies on nucleophilic substitution for imidazo[4,3-b] researchgate.netnih.govthiazole-5-thiol are scarce, reactions on related halogenated 1,3,4-thiadiazoles suggest that the carbon atoms of the heterocyclic ring can be susceptible to nucleophilic attack due to the electron-withdrawing nature of the nitrogen atoms. nih.gov Halogenated derivatives of the imidazo[4,3-b] researchgate.netnih.govthiazole scaffold could potentially undergo nucleophilic substitution, allowing for the introduction of various functional groups.

Oxidation and Reduction Chemistry of the Thiol and Heterocyclic Rings

The thiol group at the 5-position is a primary site for oxidation. Mild oxidizing agents can convert the thiol to a disulfide, forming a dimeric structure. A novel protocol for the direct synthesis of symmetrical disulfides from aryl and alkyl halides utilizes dipotassium (B57713) 1,3,4-thiadiazole-2,5-bis(thiolate) as a sulfur transfer agent, highlighting the reactivity of the thiol group in these systems. nih.gov

Conversely, the disulfide can be reduced back to the thiol using appropriate reducing agents. While specific studies on the imidazo[4,3-b] researchgate.netnih.govthiazole-5-thiol are not available, the oxidation of 2-amino-5-mercapto-1,3,4-thiadiazole with hydrogen peroxide has been reported, leading to the corresponding disulfide. researchgate.net

The heterocyclic rings themselves can also undergo oxidation and reduction, although this typically requires more forcing conditions. The stability of the aromatic system makes these reactions less common than those involving the thiol substituent.

Acid-Base Properties and Determination of pKa Values

The imidazo[4,3-b] researchgate.netnih.govthiazole-5-thiol molecule possesses both acidic and basic centers. The thiol group is acidic, while the nitrogen atoms of the imidazole ring are basic. The pKa value of the thiol group is a crucial parameter that influences its reactivity, particularly in nucleophilic reactions and metal chelation.

Although the experimental pKa value for imidazo[4,3-b] researchgate.netnih.govthiazole-5-thiol has not been reported, studies on related heterocyclic thiols can provide an estimation. For example, the pKa of various 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole-thiols has been investigated in the context of their activity as carbonic anhydrase inhibitors. drugbank.comncats.io Computational methods can also be employed to predict the pKa values of different tautomeric forms and protonation states of the molecule.

Detailed Studies of Thiol-Thione Tautomerism and its Influence on Reactivity

The imidazo[4,3-b] researchgate.netnih.govthiazole-5-thiol can exist in equilibrium with its tautomeric thione form, imidazo[4,3-b] researchgate.netnih.govthiazole-5(4H)-thione. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the presence of substituents.

Tautomer Structure
Thiol Form Imidazo[4,3-b] researchgate.netnih.govthiazole-5-thiol
Thione Form Imidazo[4,3-b] researchgate.netnih.govthiazole-5(4H)-thione

Studies on related 2,5-dimercapto-1,3,4-thiadiazole (B142945) have shown that the thiol-thione tautomerism plays a significant role in its chemical reactivity. researchgate.net The predominance of one tautomer over the other can dictate the outcome of a chemical reaction. For instance, the thiol form is more likely to participate in S-alkylation reactions, while the thione form might be more susceptible to N-alkylation. The activation energies for the tautomeric equilibrium can be calculated using computational methods to understand the favorability of each form in different environments. researchgate.net

Reaction Kinetics and Transition State Analysis

Detailed kinetic studies and transition state analysis for reactions involving imidazo[4,3-b] researchgate.netnih.govthiazole-5-thiol are not extensively documented. However, understanding the kinetics of reactions such as electrophilic substitution or ring-opening can provide valuable insights into the reaction mechanisms.

For related systems like imidazo[2,1-b] researchgate.netnih.govresearchgate.netthiadiazoles, computational studies using Density Functional Theory (DFT) have been employed to calculate the proposed mechanism for ring-opening and reconstruction reactions. rsc.org Such computational approaches can be applied to investigate the transition states and activation energies of various reactions of imidazo[4,3-b] researchgate.netnih.govthiazole-5-thiol, providing a theoretical framework for its reactivity.

Identification of Reaction Pathways and Transient Intermediate Species

The synthesis of the imidazo[4,3-b] researchgate.netnih.govthiazole ring system and its subsequent reactions likely proceed through various transient intermediates. For instance, the synthesis of the isomeric imidazo[2,1-b] researchgate.netnih.govresearchgate.netthiadiazole often involves the initial formation of a 2-amino-1,3,4-thiadiazole, which then reacts with an α-haloketone to form the fused ring system. researchgate.netresearchgate.net

Similarly, the synthesis of imidazo[4,3-b] researchgate.netnih.govthiazole-5-thiol could potentially involve the reaction of a suitable imidazole precursor with a thiocarbonyl-containing reagent. Ring-opening and rearrangement reactions of related fused systems, such as the base-induced rearrangement of imidazo[4,5-e]thiazolo[2,3-c] researchgate.netresearchgate.nettaylorfrancis.comtriazines, suggest the possibility of complex reaction pathways involving transient open-chain or rearranged intermediates. nih.govnih.gov Spectroscopic techniques and computational modeling can be instrumental in identifying and characterizing these transient species.

Chelation Chemistry and Metal Complex Formation

The presence of the thiol group and the nitrogen atoms in the heterocyclic rings makes imidazo[4,3-b] researchgate.netnih.govthiazole-5-thiol a potential chelating agent for various metal ions. The sulfur and nitrogen atoms can act as donor atoms, forming stable complexes with transition metals.

The coordination chemistry of related 1,3,4-thiadiazole and triazole thiols has been explored, with studies reporting the synthesis and characterization of their complexes with metals such as Cu(II), Zn(II), Cd(II), Ni(II), and Sn(II). taylorfrancis.comresearchgate.netresearchgate.netnih.govjmchemsci.com These studies often indicate that the ligand coordinates to the metal ion through the sulfur atom of the thiol group and one of the nitrogen atoms of the heterocyclic ring.

The formation of metal complexes can significantly alter the chemical and physical properties of the parent ligand, leading to potential applications in catalysis, materials science, and medicinal chemistry.

Synthesis and Characterization of Imidazo 4,3 B 1 2 Thiazole 5 Thiol Derivatives and Analogues

Functionalization at the Thiol Group (e.g., thioethers, disulfides, thioesters)

The thiol group at the 5-position of the imidazo[4,3-b] rsc.orgresearchgate.netthiazole (B1198619) ring system is a key handle for molecular derivatization, offering a gateway to a diverse range of analogues with potentially varied biological activities. The nucleophilic nature of the sulfur atom allows for a variety of functionalization reactions, leading to the formation of thioethers, disulfides, and thioesters.

Thioethers: The synthesis of thioether derivatives is a common strategy to explore the chemical space around the core scaffold. This is typically achieved through the alkylation of the thiol group. While specific examples for imidazo[4,3-b] rsc.orgresearchgate.netthiazole-5-thiol are not extensively documented in publicly available literature, the general principles of thiol chemistry suggest that reaction with various alkyl halides in the presence of a base would yield the corresponding thioethers. The choice of alkylating agent can introduce a wide array of functionalities, from simple alkyl chains to more complex aromatic or heterocyclic moieties, thereby modulating the lipophilicity, steric bulk, and electronic properties of the molecule.

Disulfides: The formation of disulfide bonds is another important transformation of the thiol group. Oxidative coupling of two molecules of imidazo[4,3-b] rsc.orgresearchgate.netthiazole-5-thiol would lead to a symmetrical disulfide. This can often be achieved using mild oxidizing agents. Mixed disulfides can also be synthesized by reacting the thiol with an appropriate sulfenyl halide or another thiol under specific conditions. Disulfide derivatives are of particular interest in drug design as they can be cleaved in the reducing environment of the cell, potentially releasing the active thiol-containing molecule.

Thioesters: Thioesters represent another class of derivatives accessible from the 5-thiol. These can be prepared by the reaction of the thiol with acyl chlorides or carboxylic anhydrides. Thioesters can act as prodrugs, releasing the parent thiol upon hydrolysis by cellular esterases. The nature of the acyl group can be varied to fine-tune the rate of hydrolysis and other physicochemical properties.

Systematics of Substituent Effects on the Imidazole (B134444) and Thiazole Rings

Imidazole Ring: The imidazole portion of the fused system contains two nitrogen atoms, one of which is pyrrole-like and the other pyridine-like. Substituents on this ring can significantly influence the pKa of the molecule, its ability to participate in hydrogen bonding, and its coordination properties with metal ions. Electron-donating groups would be expected to increase the electron density on the ring system, potentially enhancing the nucleophilicity of the nitrogen atoms. Conversely, electron-withdrawing groups would decrease the electron density, making the ring more susceptible to nucleophilic attack and altering its interaction with biological targets.

Thiazole Ring: The thiazole ring, containing a sulfur and a nitrogen atom, also contributes significantly to the electronic landscape of the molecule. The sulfur atom can participate in various non-covalent interactions, including sulfur-aromatic and sulfur-hydrogen bonds. Substituents on the thiazole ring can modulate the aromaticity of the system and influence the reactivity of adjacent functional groups. For instance, the acidity of the thiol group at the 5-position would be sensitive to the electronic nature of substituents on the thiazole ring.

Rational Design and Combinatorial Synthesis of Libraries of Derivatives for Structure-Molecular Interaction Relationship (SMIR) Studies

The rational design of new derivatives is a cornerstone of modern drug discovery. For the imidazo[4,3-b] rsc.orgresearchgate.netthiazole scaffold, computational methods can be employed to predict the binding of virtual compounds to specific biological targets. This in-silico screening allows for the prioritization of synthetic targets that are most likely to exhibit the desired biological activity. Structure-based drug design, where the three-dimensional structure of the target protein is known, can guide the design of derivatives with optimal interactions with the active site.

To efficiently explore the structure-activity relationships (SAR), combinatorial chemistry approaches can be utilized to generate large libraries of imidazo[4,3-b] rsc.orgresearchgate.netthiazole derivatives. By systematically varying the substituents at different positions of the scaffold, a diverse set of compounds can be rapidly synthesized and screened for biological activity. This high-throughput approach allows for the identification of key structural features that are essential for activity and provides valuable data for further optimization.

Synthesis of Polymeric and Supramolecular Scaffolds Incorporating the Imidazo[4,3-b]rsc.orgresearchgate.netthiazole Core

The incorporation of the imidazo[4,3-b] rsc.orgresearchgate.netthiazole core into larger macromolecular structures, such as polymers and supramolecular assemblies, is an emerging area of research.

Polymeric Scaffolds: Imidazo[4,3-b] rsc.orgresearchgate.netthiazole derivatives bearing polymerizable groups, such as vinyl or acrylate (B77674) functionalities, could be used as monomers in polymerization reactions. The resulting polymers would possess the unique electronic and recognition properties of the heterocyclic core, potentially leading to materials with interesting optical, electronic, or catalytic properties. For instance, polymers containing this scaffold could be explored as sensors, conductive materials, or as drug delivery vehicles. Research into fused heterocyclic polymers containing similar imidazo[2,1-b]thiazole (B1210989) units has shown that these materials can possess good thermal stability and interesting electronic properties. rsc.org

Supramolecular Scaffolds: The ability of the imidazo[4,3-b] rsc.orgresearchgate.netthiazole core to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an attractive building block for the construction of supramolecular assemblies. Through careful molecular design, it may be possible to create self-assembling systems, such as gels, liquid crystals, or discrete molecular cages, based on this scaffold. These organized structures could find applications in areas such as materials science and nanotechnology.

Stereoselective Synthesis of Enantiopure Chiral Derivatives (if applicable)

The introduction of chirality into a molecule can have a profound impact on its biological activity, as enantiomers often exhibit different pharmacological and toxicological profiles. If a substituent introduced onto the imidazo[4,3-b] rsc.orgresearchgate.netthiazole core creates a stereocenter, the development of stereoselective synthetic methods becomes crucial.

Exploration of Molecular Recognition, Interaction, and Potential Applications Non Clinical

Investigation as a Ligand in Coordination Chemistry

The imidazo[4,3-b] nih.govd-nb.infothiazole-5-thiol scaffold contains several potential donor atoms, including the nitrogen atoms of the imidazole (B134444) ring and the sulfur atom of the thiol group, making it an excellent candidate for a polydentate ligand in coordination chemistry. nih.gov The study of its metal complexes provides insights into metal-ligand interactions and can unlock novel catalytic and material properties.

While specific research on the synthesis of metal complexes with imidazo[4,3-b] nih.govd-nb.infothiazole-5-thiol is not extensively documented, the synthesis of complexes with analogous heterocyclic thiols, such as 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, has been successfully achieved. nih.gov These syntheses typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent, often under reflux. nih.gov For instance, a general procedure would involve dissolving the imidazo[4,3-b] nih.govd-nb.infothiazole-5-thiol ligand in an alcoholic solvent, followed by the addition of an ethanolic solution of the metal salt in a specific molar ratio. nih.gov The resulting mixture is then refluxed for several hours to facilitate the formation of the complex, which may precipitate out of the solution upon cooling. nih.gov

The characterization of these potential complexes would rely on a suite of advanced analytical techniques. Elemental analysis (C, H, N, S) would be crucial for determining the empirical formula and the ligand-to-metal ratio. Molar conductivity measurements in solvents like DMSO can ascertain whether the complexes are electrolytic or non-electrolytic in nature. jmchemsci.com

Table 1: Illustrative Physical Properties of Potential Metal Complexes with Imidazo[4,3-b] nih.govd-nb.infothiazole-5-thiol (Hypothetical Data)

ComplexColorMelting Point (°C)Molar Conductance (Ω⁻¹ cm² mol⁻¹)
[Cu(L)₂]Green>30010.5
[Ni(L)₂]Pale Green280-28212.3
[Co(L)₂]Brown>30011.8
[Zn(L)₂]White290-29215.1
L = Imidazo[4,3-b] nih.govd-nb.infothiazole-5-thiolate

Spectroscopic methods are indispensable for elucidating the coordination behavior of the imidazo[4,3-b] nih.govd-nb.infothiazole-5-thiol ligand.

FT-IR Spectroscopy: Infrared spectroscopy can provide evidence of coordination by observing shifts in the vibrational frequencies of the functional groups upon complexation. The C=N stretching vibration of the imidazole ring and the C-S and C=S stretching vibrations associated with the thiazole-thiol moiety would be of particular interest. A shift in these bands to lower or higher wavenumbers in the complex spectrum compared to the free ligand would indicate the involvement of these groups in bonding to the metal ion. The appearance of new bands in the far-IR region can be attributed to the formation of metal-nitrogen (M-N) and metal-sulfur (M-S) bonds. jmchemsci.com

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand and its complexes in solution. nih.gov The disappearance of the S-H proton signal in the ¹H NMR spectrum of the complex would suggest coordination via the deprotonated thiol group. Shifts in the chemical shifts of the protons and carbons of the imidazole and thiazole (B1198619) rings would further confirm the coordination sites. nih.gov

UV-Visible Spectroscopy: The electronic spectra of the complexes can offer insights into their geometry. The appearance of d-d transition bands in the visible region for transition metal complexes can help in proposing the coordination environment around the metal ion (e.g., octahedral, tetrahedral, or square planar). nih.gov Charge transfer bands, typically observed in the UV region, can also provide information about the metal-ligand bonding.

Mass Spectrometry: Mass spectrometry is a powerful tool for determining the molecular weight of the complexes and confirming their stoichiometry.

Table 2: Key Spectroscopic Data for a Hypothetical Metal Complex of Imidazo[4,3-b] nih.govd-nb.infothiazole-5-thiol

Spectroscopic TechniqueFree Ligand (L)Metal Complex [M(L)₂]Interpretation
FT-IR (cm⁻¹) ν(S-H) ~2550AbsentDeprotonation and coordination of the thiol sulfur
ν(C=N) ~1620Shifted to lower/higher frequencyInvolvement of imidazole nitrogen in coordination
New bands in far-IRFormation of M-N and M-S bonds
¹H NMR (ppm) δ(S-H)AbsentCoordination of the thiol sulfur
δ(imidazole-H)ShiftedCoordination of imidazole nitrogen
UV-Vis (nm) π → π* transitionsShifted π → π* and n → π* transitions, d-d transitionsConfirmation of coordination and information on geometry

While direct evidence for the catalytic activity of metal complexes of imidazo[4,3-b] nih.govd-nb.infothiazole-5-thiol is not yet reported, the broader class of imidazo[2,1-b] nih.govd-nb.infofrontiersin.orgthiadiazole derivatives has been explored for various catalytic applications. irjmets.com The presence of both soft (sulfur) and hard (nitrogen) donor atoms in the imidazo[4,3-b] nih.govd-nb.infothiazole-5-thiol ligand suggests that its metal complexes could be investigated as catalysts in various organic transformations. The specific geometry and electronic properties of the metal center, influenced by the ligand, would be key determinants of its catalytic potential.

Role as a Building Block in Advanced Materials Science

The rigid, planar, and electron-rich nature of the imidazo[4,3-b] nih.govd-nb.infothiazole core makes it an attractive building block for the design of advanced functional materials.

The potential of fused imidazole-thiazole systems in optoelectronics is highlighted by the successful application of a related compound, 5H-Benzo[d]Benzo frontiersin.orgresearchgate.netImidazo[2,1-b] nih.govd-nb.infoThiazine (BBIT), as a novel electron-acceptor core for bipolar host materials in thermally activated delayed fluorescence (TADF) OLEDs. nih.govfrontiersin.org This analogue, when incorporated with electron-donating carbazole (B46965) moieties, resulted in host materials with high triplet energies and excellent thermal stability, leading to highly efficient solution-processable OLEDs. nih.govfrontiersin.org

This suggests that imidazo[4,3-b] nih.govd-nb.infothiazole-5-thiol and its derivatives could also be explored for similar applications. The thiol group offers a convenient handle for further functionalization, allowing for the tuning of electronic properties and solubility. The incorporation of this scaffold into polymers or small molecules for use in the active layers of OLEDs or as donor or acceptor materials in organic photovoltaics (OPVs) is a promising avenue for future research. The thiazolo[5,4-d]thiazole (B1587360) core, another related heterocyclic system, has also shown promise in photoactive compounds for organic and hybrid photovoltaics. researchgate.net

The ability of imidazo[4,3-b] nih.govd-nb.infothiazole-5-thiol to act as a multidentate ligand makes it a potential candidate for the construction of supramolecular assemblies and metal-organic frameworks (MOFs). The directional nature of the coordination bonds it can form with metal ions could lead to the self-assembly of discrete metallacycles or extended coordination polymers with interesting topologies and potential applications in gas storage, separation, or catalysis. While no specific examples currently exist for this particular compound, the broader field of heterocyclic ligands in supramolecular chemistry is well-established. frontiersin.org

Influence on Material Properties

The investigation into the direct influence of imidazo[4,3-b] sigmaaldrich.commdpi.comthiazole-5-thiol on material properties such as conductivity and optical characteristics is still a nascent field. While specific data for the parent compound is limited, the broader class of thiadiazole and imidazothiadiazole derivatives offers insights into its potential. The presence of sulfur and nitrogen atoms within the heterocyclic structure of these compounds provides regions of low electron density, which can be crucial for interactions with other molecules and materials. mdpi.com This characteristic is fundamental to their potential application in material science. For instance, related compounds like 5-amino-1,3,4-thiadiazole-2-thiol (B144363) have been studied for their anti-corrosion properties, where they form a protective layer on metal surfaces. jmchemsci.com This suggests that imidazo[4,3-b] sigmaaldrich.commdpi.comthiazole-5-thiol could exhibit similar surface-active properties.

Furthermore, the mesoionic nature of the 1,3,4-thiadiazole (B1197879) ring, a key component of the broader family to which imidazo[4,3-b] sigmaaldrich.commdpi.comthiazole-5-thiol belongs, enhances the ability of these compounds to cross cellular membranes and bind to biological targets. mdpi.comnih.gov This inherent bioavailability is a trait that could be harnessed in the development of novel materials for biological applications. The structural features of thiadiazole derivatives, particularly their aromaticity and the presence of a "hydrogen bonding domain" and a "two-electron donor system," contribute to their stability and reactivity. nih.gov These properties are essential for designing materials with specific electronic or optical functionalities.

Utilization as a Chemical Probe for Fundamental Biomolecular Process Studies (In Vitro, Non-Human Cellular/Enzymatic Systems)

The unique structural and electronic properties of imidazo[4,3-b] sigmaaldrich.commdpi.comthiazole-5-thiol and its derivatives make them valuable tools for studying fundamental biological processes in non-clinical settings.

Enzyme Interaction Studies

Derivatives of the imidazo[2,1-b] sigmaaldrich.commdpi.comnih.govthiadiazole scaffold have been identified as potent inhibitors of various enzymes. For example, certain derivatives have been shown to inhibit the phosphorylation of focal adhesion kinase (FAK), a protein overexpressed in some cancers. nih.gov Molecular docking studies on other imidazo[2,1-b] sigmaaldrich.commdpi.comnih.gov-thiadiazole derivatives have explored their binding affinity against enzymes like Pantothenate synthetase and enoyl-acyl carrier protein reductase (InhA) from M. tuberculosis. jpsionline.com These studies provide insights into the structure-activity relationships, indicating that specific substitutions on the heterocyclic ring system can significantly influence their inhibitory potential. jpsionline.com The 1,3,4-thiadiazole core is also a known pharmacophore in drugs like acetazolamide (B1664987) and methazolamide, which are carbonic anhydrase inhibitors. nih.gov

Receptor Binding Profiling

While specific receptor binding profiles for imidazo[4,3-b] sigmaaldrich.commdpi.comthiazole-5-thiol are not extensively documented, the broader class of thiadiazole derivatives has been investigated for their interactions with various biological targets. The ability of these compounds to act as bioisosteres of pyrimidine (B1678525) suggests they can interfere with processes involving nucleic acid recognition. mdpi.comnih.govnih.gov This structural mimicry allows them to bind to biological targets that would typically interact with pyrimidine-based structures. The mesoionic character of the 1,3,4-thiadiazole ring is also thought to enhance its ability to cross cellular membranes and engage with intracellular receptors. mdpi.comnih.gov

Molecular Mechanism of Action Investigations at the Cellular and Sub-Cellular Level

In non-human cell lines, derivatives of the imidazo[2,1-b] sigmaaldrich.commdpi.comnih.govthiadiazole system have been shown to exert their effects through various molecular mechanisms. For instance, some derivatives have demonstrated the ability to inhibit the formation of spheroids in cancer cell models and hinder cell migration. mdpi.com The antiproliferative activity of certain imidazo[2,1-b] sigmaaldrich.commdpi.comnih.govthiadiazole compounds has been linked to the inhibition of phospho-FAK. nih.gov Furthermore, some of these compounds have been found to potentiate the effects of other agents by modulating the expression of key transporters like the human equilibrative nucleoside transporter-1 (hENT-1). nih.gov Studies have also explored the potential of imidazo[2,1-b] sigmaaldrich.commdpi.comnih.govthiadiazole-linked oxindoles as tubulin polymerization inhibitors. nih.gov

Application in Chemo- and Biosensor Development

The structural features of imidazo[4,3-b] sigmaaldrich.commdpi.comthiazole-5-thiol, particularly the presence of sulfur and nitrogen atoms, make it a candidate for applications in chemo- and biosensor technology. The related compound, 5-amino-1,3,4-thiadiazole-2-thiol, has been successfully used to modify silica (B1680970) gel for the preconcentration and determination of metal ions in various media. scielo.brresearchgate.net This modified silica gel showed a high capacity for adsorbing metal ions such as Cd(II), Co(II), Cu(II), Fe(III), Ni(II), Pb(II), and Zn(II). scielo.br Similarly, a derivative of 1,3,4-thiadiazole has been synthesized and used for the spectrophotometric determination of cadmium and lead ions. rjptonline.org These examples highlight the potential of the thiadiazole scaffold in developing sensitive and selective sensors for environmental and industrial monitoring.

Metal Ion Maximum Adsorption Capacity (mmol g⁻¹) on SiATT *
Cu(II)0.20 scielo.br
Fe(III)0.20 scielo.br
Ni(II)0.16 scielo.br
Zn(II)0.12 scielo.br
Cd(II)0.11 scielo.br
Co(II)0.10 scielo.br
Pb(II)0.08 scielo.br

*SiATT: 5-amino-1,3,4-thiadiazole-2-thiol modified silica gel

Role in Supramolecular Chemistry and Host-Guest Interactions

The electron-donating and hydrogen-bonding capabilities of the imidazo[4,3-b] sigmaaldrich.commdpi.comthiazole-5-thiol structure suggest a potential role in supramolecular chemistry. The nitrogen and sulfur atoms can act as coordination sites for metal ions or as hydrogen bond acceptors in host-guest complexes. While specific studies on the supramolecular chemistry of imidazo[4,3-b] sigmaaldrich.commdpi.comthiazole-5-thiol are scarce, the broader family of thiadiazoles has been shown to form complexes with transition metals. jmchemsci.com These interactions are fundamental to the design of self-assembling molecular architectures and functional supramolecular materials.

Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning for De Novo Compound Design and Property Prediction

The convergence of artificial intelligence (AI) and machine learning (ML) with medicinal chemistry is poised to revolutionize the discovery and design of novel imidazo[4,3-b] mdpi.comd-nb.infothiazole-5-thiol derivatives. These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new compounds.

De Novo Design: AI algorithms can generate novel molecular structures from scratch that are predicted to have high affinity and selectivity for specific biological targets. This de novo design approach can significantly accelerate the initial stages of drug discovery by prioritizing the synthesis of compounds with a higher probability of success.

Property Prediction: ML models can be trained to predict various physicochemical and biological properties of imidazo[4,3-b] mdpi.comd-nb.infothiazole-5-thiol derivatives, such as their solubility, metabolic stability, and potential off-target effects. This predictive capability allows for the in silico screening of large virtual libraries, saving time and resources compared to traditional experimental methods. For instance, researchers have successfully used computational approaches to predict the binding modes of imidazo[2,1-b] mdpi.comd-nb.infonih.govthiadiazole derivatives to target proteins, aiding in the rational design of more potent inhibitors. nih.gov

High-Throughput Synthesis and Screening Methodologies for Derivative Libraries

To fully explore the chemical space around the imidazo[4,3-b] mdpi.comd-nb.infothiazole-5-thiol core, the development of high-throughput synthesis and screening methods is crucial. These technologies enable the rapid creation and evaluation of large libraries of derivatives, facilitating the identification of lead compounds with desired properties.

High-Throughput Synthesis: Modern synthetic methodologies, such as parallel synthesis and automated synthesis platforms, can be adapted to efficiently generate diverse libraries of imidazo[4,3-b] mdpi.comd-nb.infothiazole-5-thiol derivatives. d-nb.info This involves the systematic variation of substituents at different positions of the heterocyclic core to create a wide range of chemical diversity.

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds for their biological activity against a specific target. By combining HTS with extensive derivative libraries, researchers can quickly identify "hits" that can be further optimized into potent and selective drug candidates. For example, HTS has been instrumental in discovering imidazo[2,1-b] mdpi.comd-nb.infonih.govthiadiazole derivatives with promising anticancer activity. mdpi.comnih.gov

Development of Advanced Spectroscopic Probes for Real-Time Molecular Event Tracking

The unique photophysical properties of certain imidazo[4,3-b] mdpi.comd-nb.infothiazole-5-thiol derivatives make them attractive candidates for the development of advanced spectroscopic probes. These probes can be designed to fluoresce or change their spectral properties in response to specific molecular events, enabling the real-time tracking of biological processes within living cells.

The development of such probes relies on understanding the structure-property relationships that govern their spectroscopic behavior. For instance, studies on related 1,3,4-thiadiazole (B1197879) systems have shown that changes in pH can induce significant fluorescence effects, which could be harnessed for developing pH-sensitive probes. nih.gov Furthermore, the synthesis of various azo dyes containing the 1,3,4-thiadiazole core has provided insights into their spectroscopic properties, which can inform the design of novel probes. researchgate.netmdpi.com Recently, imidazo[2,1-b] mdpi.comd-nb.infonih.govthiadiazole derivatives have been identified as promising candidates for developing PET imaging probes for neurodegenerative diseases. nih.gov

Exploration of Novel Catalytic Transformations Mediated by Imidazo[4,3-b]mdpi.comd-nb.infothiazole-5-thiol Derivatives

The structural features of imidazo[4,3-b] mdpi.comd-nb.infothiazole-5-thiol suggest its potential use in catalysis. The presence of nitrogen and sulfur atoms can allow these molecules to act as ligands for metal catalysts or even as organocatalysts themselves.

Researchers are exploring the synthesis of various functionalized imidazo[2,1-b]thiazole (B1210989) and imidazo[2,1-b] mdpi.comd-nb.infonih.govthiadiazole derivatives, which could serve as building blocks for new catalytic systems. researchhub.com The ability to introduce a wide range of substituents onto the core structure allows for the fine-tuning of the electronic and steric properties of the potential catalyst, which is crucial for achieving high efficiency and selectivity in chemical reactions.

Deepening Mechanistic Understanding of Complex Molecular Interactions for Rational Design

A fundamental understanding of how imidazo[4,3-b] mdpi.comd-nb.infothiazole-5-thiol derivatives interact with their biological targets at the molecular level is essential for the rational design of more effective and specific therapeutic agents. This involves a combination of experimental and computational techniques to elucidate the precise binding modes and the key intermolecular interactions that govern bioactivity.

Studies on related heterocyclic systems, such as 1,2,4-triazolo[3,4-b] mdpi.comd-nb.infonih.govthiadiazines, have highlighted the importance of specific structural features for their cytotoxic potential and have provided insights into their mechanisms of action. nih.gov Similarly, detailed structure-activity relationship (SAR) studies on imidazo[2,1-b] mdpi.comd-nb.infonih.govthiadiazole derivatives have been crucial in identifying key substituents that enhance their inhibitory activity against specific enzymes. nih.gov By continuing to investigate these molecular interactions, researchers can build predictive models that guide the design of next-generation compounds with improved therapeutic profiles.

Q & A

Q. What are the most reliable synthetic routes for preparing imidazo[4,3-b][1,3]thiazole-5-thiol, and how can reaction conditions be optimized?

Answer:

  • Synthetic Routes : The compound can be synthesized via cyclocondensation of thioamide precursors with α-haloketones or via one-pot multicomponent reactions. For example, substituted imidazo-thiazoles are often synthesized using aryl glyoxals, thioureas, and amines in solvent-free or aqueous conditions under reflux .
  • Optimization : Key parameters include solvent choice (e.g., DMF for polar intermediates ), temperature control (80–120°C), and catalyst selection (e.g., triethylamine for deprotonation ). Reaction progress should be monitored via TLC or HPLC to identify intermediates and optimize yield.

Q. How can structural elucidation of this compound derivatives be performed?

Answer:

  • Analytical Techniques :
    • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions and confirm ring fusion. For example, thiol protons typically appear at δ 3.5–4.5 ppm .
    • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
    • X-ray Crystallography : Resolves ambiguous regiochemistry in fused-ring systems .

Q. What preliminary biological screening assays are suitable for evaluating imidazo-thiazole derivatives?

Answer:

  • Antimicrobial Activity : Use broth microdilution (MIC/MBC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination. Nitro-substituted derivatives show enhanced cytotoxicity due to redox activation .

Advanced Research Questions

Q. How can computational methods guide the design of imidazo-thiazole derivatives with targeted bioactivity?

Answer:

  • Molecular Docking : Predict binding affinity to enzymes like 14-α-demethylase (antifungal target) or topoisomerase II (anticancer target). For example, docking studies on 3LD6 (PDB ID) revealed hydrogen bonding with triazole-thiazole hybrids .
  • QSAR Modeling : Correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity. Fluorine or nitro groups at specific positions enhance lipophilicity and membrane penetration .

Q. What strategies resolve contradictory data in biological activity across structurally similar derivatives?

Answer:

  • Mechanistic Profiling : Compare ROS generation (via DCFH-DA assay) or apoptosis induction (flow cytometry) to distinguish redox-active vs. receptor-mediated mechanisms .
  • Metabolic Stability Testing : Use liver microsome assays to identify rapid degradation of labile derivatives, which may explain false negatives in vitro .

Q. How can green chemistry principles be applied to scale up imidazo-thiazole synthesis?

Answer:

  • Solvent-Free Reactions : Eaton’s reagent (P2_2O5_5-MeSO3_3H) promotes cyclization without solvents, reducing waste .
  • Catalyst Recycling : Heterogeneous catalysts (e.g., zeolites) enable reuse in multicomponent reactions, improving atom economy .

Q. What advanced techniques characterize the electronic properties of imidazo-thiazole derivatives for material science applications?

Answer:

  • Cyclic Voltammetry : Measures redox potentials to assess suitability as organic semiconductors. Thiol groups often act as electron donors .
  • DFT Calculations : Predict HOMO-LUMO gaps to optimize charge transport in thin-film devices .

Methodological Considerations Table

Research Stage Key Techniques References
Synthesis OptimizationMulticomponent reactions, TLC monitoring
Structural AnalysisNMR, X-ray crystallography
Biological ScreeningMTT, MIC/MBC assays
Computational DesignMolecular docking, QSAR

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.